1-ethyl-2-[({2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-1H-1,3-benzodiazole-5-sulfonamide
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Overview
Description
1-ethyl-2-[({2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-1H-1,3-benzodiazole-5-sulfonamide is a complex organic compound that features a benzodiazole core, a thiazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-[({2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-1H-1,3-benzodiazole-5-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then linked to the benzodiazole core through a sulfanyl bridge.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free reactions, microwave-assisted synthesis, and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-[({2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-1H-1,3-benzodiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonamide groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodiazole or thiazole rings .
Scientific Research Applications
1-ethyl-2-[({2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-1H-1,3-benzodiazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-2-[({2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The thiazole and benzodiazole rings play crucial roles in these interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Thiazole derivatives with similar biological activities
Uniqueness
1-ethyl-2-[({2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-1H-1,3-benzodiazole-5-sulfonamide stands out due to its unique combination of functional groups and structural features. The presence of both thiazole and benzodiazole rings, along with the sulfonamide group, imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C20H21N5O3S3 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
1-ethyl-2-[[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methylsulfanyl]benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C20H21N5O3S3/c1-3-25-18-9-8-16(31(21,26)27)10-17(18)24-20(25)30-12-14-11-29-19(23-14)22-13-4-6-15(28-2)7-5-13/h4-11H,3,12H2,1-2H3,(H,22,23)(H2,21,26,27) |
InChI Key |
JMPOTAHXEBHIJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1SCC3=CSC(=N3)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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